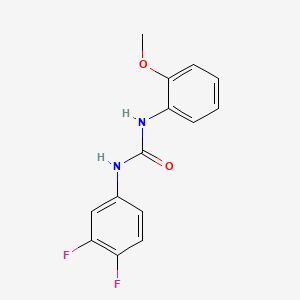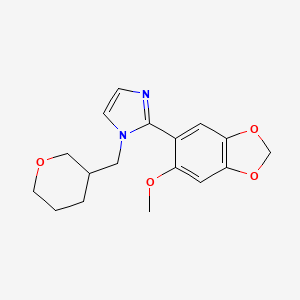![molecular formula C16H30N2O3S2 B5352455 N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5352455.png)
N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as CT-3, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of cannabinoids, which are compounds that interact with the cannabinoid receptors in the body. CT-3 has been found to have anti-inflammatory and neuroprotective properties, which make it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is not fully understood, but it is believed to interact with the cannabinoid receptors in the body. The cannabinoid receptors are part of the endocannabinoid system, which is involved in various physiological processes such as pain, inflammation, and mood regulation. This compound has been found to bind to the CB2 receptor, which is primarily expressed in immune cells and is involved in the regulation of inflammation. By binding to the CB2 receptor, this compound may modulate the immune response and reduce inflammation.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response. Additionally, this compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage. In animal studies, this compound has been found to reduce inflammation and protect against neurodegeneration. These effects suggest that this compound may have therapeutic potential for the treatment of various diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is that it has been found to have low toxicity in animal studies. This makes it a potentially safer alternative to other anti-inflammatory drugs that may have more severe side effects. Additionally, this compound has been found to have good bioavailability, which means that it can be easily absorbed and distributed throughout the body. However, one of the limitations of this compound is that it is a synthetic compound, which may limit its potential for clinical use. Additionally, more research is needed to fully understand the safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide. One area of research is the development of more effective synthesis methods for this compound. This could lead to the production of larger quantities of this compound, which would be useful for further studies. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. This could involve studying the effects of this compound on various diseases and conditions in animal models and eventually in clinical trials. Finally, there is a need for more research on the safety and efficacy of this compound in humans, which could lead to the development of new treatments for various diseases and conditions.
Synthesemethoden
N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis of this compound has been described in several scientific publications, and it involves the use of specialized equipment and techniques. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis of this compound requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. Several scientific studies have investigated the effects of this compound on various diseases and conditions, including inflammation, neurodegenerative diseases, and pain. This compound has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of conditions such as arthritis and multiple sclerosis. Additionally, this compound has been found to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(3-cyclohexylsulfanylpropyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3S2/c1-23(20,21)18-11-8-14(9-12-18)16(19)17-10-5-13-22-15-6-3-2-4-7-15/h14-15H,2-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHNVJBCCKKXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCCSC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B5352380.png)

![1-({(2R,5S)-5-[(4-methoxypyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)piperidine-4-carboxylic acid](/img/structure/B5352388.png)
![3-{[(4-bromophenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5352395.png)
![(4-methylphenyl)(7-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)amine](/img/structure/B5352404.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1-(4-fluorophenyl)-N,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5352415.png)
![5-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B5352432.png)
![1'-benzyl-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5352438.png)
![3-[(3-bromophenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B5352450.png)

![methyl 3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B5352465.png)

![2-methyl-2-phenyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]propanamide](/img/structure/B5352479.png)
